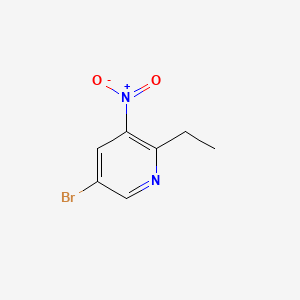

5-Bromo-2-ethyl-3-nitropyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-ethyl-3-nitropyridine is a halogenated nitropyridine derivative characterized by a bromine atom at the 5-position, an ethyl group at the 2-position, and a nitro group at the 3-position of the pyridine ring. Its structural features—such as electron-withdrawing nitro and bromine groups and the lipophilic ethyl substituent—influence its reactivity, solubility, and intermolecular interactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethyl-3-nitropyridine typically involves the bromination of 2-ethyl-3-nitropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

Substitution: Various substituted pyridines depending on the nucleophile used.

Reduction: 5-Bromo-2-ethyl-3-aminopyridine.

Oxidation: 5-Bromo-2-carboxy-3-nitropyridine or 5-Bromo-2-formyl-3-nitropyridine.

科学研究应用

Medicinal Chemistry Applications

5-Bromo-2-ethyl-3-nitropyridine has been identified as a significant intermediate in the synthesis of pharmaceuticals, particularly those targeting pain management and respiratory diseases. Research indicates that derivatives of this compound can inhibit transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation and inflammatory responses. The modulation of TRPA1 activity can lead to the development of new analgesics that are effective in treating neuropathic pain and other inflammatory conditions .

Case Study: TRPA1 Inhibition

In a study focused on synthesizing new drug candidates, this compound was used to create compounds that exhibited TRPA1 inhibitory activity. This inhibition was linked to a reduction in pain sensation in preclinical models, suggesting that such derivatives could lead to novel treatments for chronic pain .

Synthetic Chemistry Applications

The compound is also utilized in various synthetic methodologies, including palladium-catalyzed cross-coupling reactions. These reactions are pivotal for constructing complex organic molecules and have been employed to synthesize a range of pyridine-based derivatives with diverse biological activities.

Table 1: Synthesis Methods Involving this compound

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Suzuki Coupling | Utilizes arylboronic acids to form new C-C bonds with moderate yields. | 60-80 |

| Nucleophilic Substitution | Involves nucleophilic attack on the bromine atom, leading to various derivatives. | 70-90 |

| Hydrogenation | Reduction of nitro groups to amines using Pd/C catalysts. | 75-85 |

These synthetic methods highlight the versatility of this compound as a building block for more complex molecules .

Potential Therapeutic Uses

Beyond its role as a synthetic intermediate, compounds derived from this compound have shown promise in various therapeutic areas:

Anti-thrombolytic Activity

Recent studies have indicated that certain derivatives possess anti-thrombolytic properties, making them potential candidates for treating thromboembolic disorders. For instance, modifications at specific positions on the pyridine ring have resulted in compounds with significant activity against clot formation .

Biofilm Inhibition

Research has also explored the ability of pyridine derivatives to inhibit biofilm formation by pathogenic bacteria. This property is particularly relevant in developing new antimicrobial agents that can combat resistant strains .

作用机制

The mechanism of action of 5-Bromo-2-ethyl-3-nitropyridine depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine and nitro groups can participate in various interactions, such as hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit structural similarities to 5-Bromo-2-ethyl-3-nitropyridine, as indicated by similarity scores (0–1 scale) derived from molecular descriptors and functional group alignment:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 5-Bromo-3-methyl-2-nitropyridine | 610261-34-2 | 0.74 | Methyl group at 3-position |

| 5-Bromo-2-methoxy-3-nitropyridine | 152684-30-5 | 0.88 | Methoxy group at 2-position |

| 2-Amino-5-bromo-3-nitropyridine | 105544-30-7 | 0.80 | Amino group replaces ethyl at 2-position |

| 5-Bromo-2-hydroxy-3-nitropyridine | 15862-34-7 | 0.68 | Hydroxyl group at 2-position |

| 5-Bromo-2-nitropyridine | 4487-59-6 | 0.83 | No ethyl group; nitro at 3-position |

Sources :

Physical and Chemical Properties

Melting Points and Solubility

- 2-Bromo-5-nitrothiophene (heterocycle analogue): Melting point = 44–48°C, illustrating how sulfur-containing rings lower thermal stability compared to pyridines .

Reactivity

- Nitro Group : All compounds undergo nucleophilic aromatic substitution (NAS) at the bromine site, but electron-withdrawing groups (e.g., nitro) enhance reactivity.

- Ethyl vs. Methoxy/Hydroxyl: The ethyl group in this compound increases lipophilicity, favoring reactions in non-polar media. In contrast, methoxy or hydroxyl groups (e.g., 5-Bromo-2-methoxy-3-nitropyridine) participate in hydrogen bonding or methoxylation reactions .

- Amino Substitution: 2-Amino-5-bromo-3-nitropyridine exhibits enhanced nucleophilicity at the amino group, enabling coupling reactions (e.g., Buchwald–Hartwig amination) .

Comparative Data Table

| Property | This compound | 5-Bromo-3-methyl-2-nitropyridine | 5-Bromo-2-methoxy-3-nitropyridine |

|---|---|---|---|

| Molecular Formula | C₇H₇BrN₂O₂ | C₆H₅BrN₂O₂ | C₆H₅BrN₂O₃ |

| Molecular Weight (g/mol) | ~243.05 (estimated) | 217.02 | 233.02 |

| Melting Point | Not reported | Not reported | Not reported |

| Key Reactivity | NAS at Br; ethyl group stability | NAS at Br; methyl steric effects | NAS at Br; methoxy participation |

| Solubility | High in DCM, THF | Moderate in acetone | Moderate in methanol |

Sources :

生物活性

5-Bromo-2-ethyl-3-nitropyridine (C_8H_8BrN_3O_2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in health and disease.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, an ethyl group, and a nitro group on a pyridine ring. This structural configuration contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of VPS34 : Research indicates that this compound acts as an inhibitor of VPS34 (vacuolar protein sorting 34), which is crucial for autophagy and intracellular vesicle trafficking. Inhibition of VPS34 may lead to therapeutic applications in various diseases, including cancer and neurodegenerative disorders .

- Oxidative Stress : The compound has been associated with oxidative stress responses, potentially leading to cellular damage. This is particularly relevant in cases of toxicity where exposure results in conditions such as methemoglobinemia, hemolytic anemia, and acute renal failure .

1. Toxicity and Adverse Effects

A notable case study reported severe toxicity following occupational exposure to 5-Bromo-2-nitropyridine. A 40-year-old male developed symptoms including dizziness, cyanosis, and coma after skin and respiratory exposure to the compound. Clinical findings revealed methemoglobinemia and subsequent complications such as rhabdomyolysis and delayed encephalopathy . This underscores the need for caution when handling this compound.

3. Antitumor Potential

Nitro compounds have been explored for their antitumor activities, particularly in hypoxic tumor environments. The ability of this compound to act as a hypoxia-activated prodrug may provide avenues for cancer therapy .

Case Studies

常见问题

Q. Basic: What synthetic routes are optimal for preparing 5-Bromo-2-ethyl-3-nitropyridine, and how can reaction conditions be controlled to minimize byproducts?

Methodological Answer:

The synthesis typically involves sequential nitration and bromination of a pyridine precursor. For example:

- Nitration: Introduce the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Bromination: Electrophilic bromination at the 5-position using Br₂ in acetic acid or HBr with a Lewis catalyst (e.g., FeBr₃). The ethyl group at the 2-position may direct bromination regioselectivity .

- Purification: Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Key Considerations:

- Temperature control during nitration prevents decomposition.

- Use inert atmospheres (N₂/Ar) to avoid side reactions with bromine.

Q. Advanced: How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects:

- Nitro Group: Strong electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the bromine site .

- Ethyl Group: Hyperconjugation slightly increases electron density at the 2-position, affecting regioselectivity in Suzuki-Miyaura couplings .

- Validation: Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from NMR monitoring) .

Example Workflow:

Optimize geometry of the compound and transition states.

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Correlate with experimental yields using Pd(PPh₃)₄ catalysts .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR (400 MHz, CDCl₃):

- IR Spectroscopy:

- Nitro group: Strong peaks at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).

- Mass Spectrometry (EI):

Q. Advanced: How do steric and electronic effects of the ethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

- Steric Effects: The 2-ethyl group hinders approach of nucleophiles to the 2- and 6-positions, favoring substitution at the 5-bromo site .

- Electronic Effects: Nitro groups at the 3-position activate the ring for SNAr by withdrawing electron density, while the ethyl group provides mild electron donation via inductive effects.

- Experimental Validation:

Q. Data Contradiction Analysis: How to resolve discrepancies in reported melting points for structurally similar nitro-pyridines?

Case Study:

- 5-Bromo-2-hydroxy-3-nitropyridine ( ): mp 246–250°C.

- 5-Bromo-2-chloro-3-nitropyridine ( ): mp 137–141°C.

Resolution Strategies:

Purity Assessment: Check via DSC for sharp melting endotherms. Impurities broaden peaks.

Hydrogen Bonding: The hydroxyl group in increases intermolecular forces, raising mp compared to chloro analogs.

Crystallography: Compare X-ray structures to confirm packing efficiency .

Q. Advanced: What mechanistic insights explain competing pathways in the reduction of the nitro group to amine?

Methodological Answer:

- Catalytic Hydrogenation (H₂/Pd-C):

- Full reduction to amine occurs in ethanol at 60°C. Monitor by TLC (Rf shift from 0.7 to 0.2).

- Partial Reduction (Sn/HCl):

- Computational Modeling:

Q. Table 1: Substituent Effects on Physical Properties

属性

IUPAC Name |

5-bromo-2-ethyl-3-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-2-6-7(10(11)12)3-5(8)4-9-6/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMZSVDTYPUKEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=N1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。